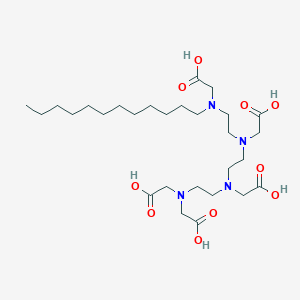

Docosyl-triethylenetetraminepentaacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Docosyl-triethylenetetraminepentaacetic acid (DTTPA) is a chelating agent that is widely used in scientific research. It is a lipophilic derivative of ethylenediaminetetraacetic acid (EDTA) and is commonly used as a contrast agent in magnetic resonance imaging (MRI). DTTPA has a unique structure that allows it to bind to metal ions, making it useful in a variety of applications.

Mécanisme D'action

Docosyl-triethylenetetraminepentaacetic acid works by binding to metal ions, such as calcium, magnesium, and iron. The chelating agent forms a complex with the metal ion, which can then be measured or visualized using various techniques. Docosyl-triethylenetetraminepentaacetic acid has a high affinity for certain metal ions, making it useful in a variety of applications.

Effets Biochimiques Et Physiologiques

Docosyl-triethylenetetraminepentaacetic acid has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have antioxidant properties, which may be useful in preventing oxidative damage in cells. Additionally, Docosyl-triethylenetetraminepentaacetic acid has been shown to have anti-inflammatory properties, which may be useful in treating a variety of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

Docosyl-triethylenetetraminepentaacetic acid has several advantages for use in laboratory experiments. It is a highly specific chelating agent, meaning that it only binds to certain metal ions. This makes it useful for measuring metal ion concentrations with high accuracy. Additionally, Docosyl-triethylenetetraminepentaacetic acid is relatively stable and can be used in a variety of experimental conditions.

However, there are also limitations to the use of Docosyl-triethylenetetraminepentaacetic acid in laboratory experiments. One of the primary limitations is that it is not effective at binding to all metal ions. Additionally, Docosyl-triethylenetetraminepentaacetic acid can be toxic at high concentrations, which may limit its use in certain applications.

Orientations Futures

There are several future directions for research on Docosyl-triethylenetetraminepentaacetic acid. One area of focus is the development of new derivatives of Docosyl-triethylenetetraminepentaacetic acid that have improved properties, such as increased specificity for certain metal ions. Additionally, there is ongoing research into the use of Docosyl-triethylenetetraminepentaacetic acid in the treatment of various diseases, such as cancer and Alzheimer's disease. Finally, there is interest in developing new applications for Docosyl-triethylenetetraminepentaacetic acid, such as in the field of nanotechnology.

Méthodes De Synthèse

Docosyl-triethylenetetraminepentaacetic acid is synthesized through a series of chemical reactions. The first step involves the reaction of ethylenediamine with chloroacetic acid to form ethylenediamine diacetic acid (EDDA). EDDA is then reacted with a long-chain alcohol, such as docosanol, to form the lipophilic derivative. Finally, the resulting compound is reacted with triethylenetetramine and pentaacetic acid to form Docosyl-triethylenetetraminepentaacetic acid.

Applications De Recherche Scientifique

Docosyl-triethylenetetraminepentaacetic acid has a wide range of applications in scientific research. One of its primary uses is as a contrast agent in MRI. Docosyl-triethylenetetraminepentaacetic acid is able to bind to metal ions, making it useful for enhancing the contrast of MRI images. Additionally, Docosyl-triethylenetetraminepentaacetic acid is used in a variety of biochemical assays to measure metal ion concentrations.

Propriétés

Numéro CAS |

137203-80-6 |

|---|---|

Nom du produit |

Docosyl-triethylenetetraminepentaacetic acid |

Formule moléculaire |

C28H52N4O10 |

Poids moléculaire |

604.7 g/mol |

Nom IUPAC |

2-[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-dodecylamino]acetic acid |

InChI |

InChI=1S/C28H52N4O10/c1-2-3-4-5-6-7-8-9-10-11-12-29(19-24(33)34)13-14-30(20-25(35)36)15-16-31(21-26(37)38)17-18-32(22-27(39)40)23-28(41)42/h2-23H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) |

Clé InChI |

DFNOLPODODTVPL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCN(CCN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |

SMILES canonique |

CCCCCCCCCCCCN(CCN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |

Autres numéros CAS |

137203-80-6 |

Synonymes |

C22TT docosyl-triethylenetetraminepentaacetic acid docosyltriethylenetetraminepentaacetic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

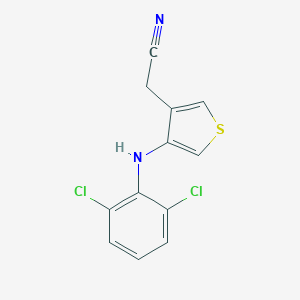

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)